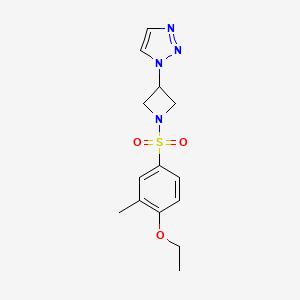

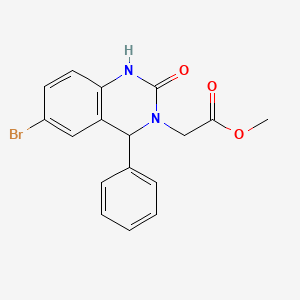

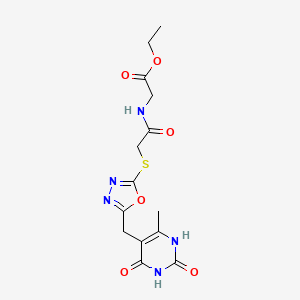

![molecular formula C12H14N4 B2803245 1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1369086-88-3](/img/structure/B2803245.png)

1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, also known as P4TMP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential biological activities. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.

Aplicaciones Científicas De Investigación

Biomedical Applications

Compounds within the pyrazolo[3,4-b]pyridine class, such as 1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, have been explored for their potential biomedical applications. A review by Donaire-Arias et al. (2022) highlights the diversity of substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods for their synthesis, and their biomedical applications. This review encompasses over 300,000 described compounds, underscoring their significance in drug development and therapeutic interventions (Donaire-Arias et al., 2022).

Antimicrobial Activity

Rathod and Solanki (2018) studied pyrimidine derivatives, including those related to the this compound framework, for their antimicrobial properties. These compounds were synthesized via one-pot synthesis and characterized for their potential as antimicrobial agents (Rathod & Solanki, 2018).

Molecular Synthesis

The synthesis of chiral heterocyclic ligands, including pyrazolylmethyl-pyridines, has been reported by House, Steel, and Watson (1986). These compounds, structurally related to the one of interest, serve as stable ligands in the formation of complexes with palladium(II), indicating their importance in the development of chiral molecular catalysts (House, Steel, & Watson, 1986).

Corrosion Inhibition

Dandia et al. (2013) explored the synthesis of pyrazolopyridine derivatives for their application as corrosion inhibitors for mild steel in acidic environments. Their research demonstrates the potential of such compounds in protecting industrial materials, thereby reducing economic losses due to corrosion (Dandia, Gupta, Singh, & Quraishi, 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .

Mode of Action

It’s plausible that it interacts with its targets, such as cdk2, by binding to the active site, thereby inhibiting the kinase activity and affecting cell cycle progression .

Biochemical Pathways

Inhibition of cdk2 generally results in cell cycle arrest, preventing the transition from g1 phase to s phase, which can lead to apoptosis or programmed cell death .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cancer cell lines, including mcf-7, hct-116, and hepg-2 . This suggests that the compound could potentially induce apoptosis or cell death in these cells .

Análisis Bioquímico

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

1-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-4-13-5-2-10(1)9-16-12-3-6-14-7-11(12)8-15-16/h1-2,4-5,8,14H,3,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOLYOSYTPJRLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N(N=C2)CC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

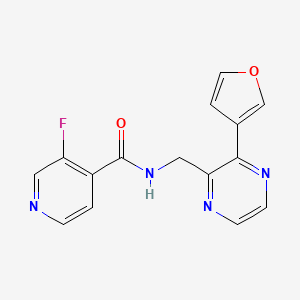

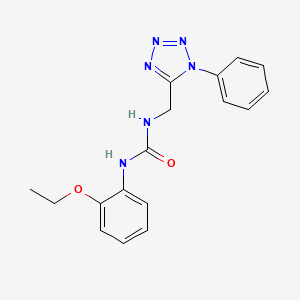

![Ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2803165.png)

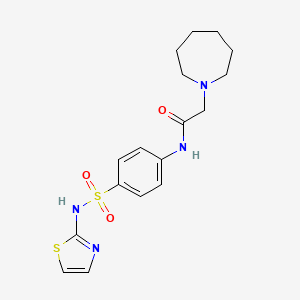

![7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-sulfonyl chloride](/img/structure/B2803170.png)

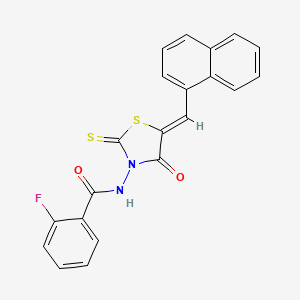

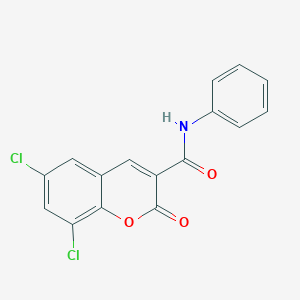

![N-(2-cyclohex-1-en-1-ylethyl)-5-methyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2803175.png)

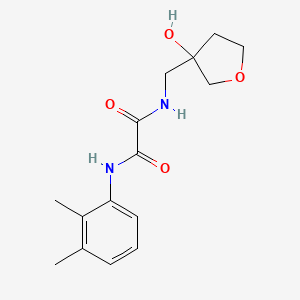

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2803183.png)

![3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2803185.png)